molecular formula C26H34N2O5 B15129644 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

Cat. No.: B15129644
M. Wt: 454.6 g/mol
InChI Key: QBMUBWFMPCQUGQ-UHFFFAOYSA-N
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Description

7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used to manage heart-related chest pain and heart failure by reducing heart rate. This compound is known for its role in the pharmacological landscape, particularly in cardiovascular treatments .

Preparation Methods

The synthesis of 7-Demethyl Ivabradine involves several steps, including nucleophilic substitution reactions. One common method involves the reaction of a compound represented by formula II with a compound represented by formula III . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the quantitative determination and pharmacokinetic analysis of Ivabradine and its N-demethylated metabolite . This ensures that the compound meets the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

7-Demethyl Ivabradine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3

InChI Key

QBMUBWFMPCQUGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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